2-bromo-4-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate
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Overview
Description
2-bromo-4-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate is a useful research compound. Its molecular formula is C16H21BrN2O8 and its molecular weight is 449.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
This compound may interact with a variety of biological targets, depending on its chemical structure and properties .
Mode of Action
It’s known that the compound can participate in suzuki–miyaura coupling, a type of cross-coupling reaction . This reaction involves the palladium-catalyzed coupling of a boron compound and a halide .
Biochemical Pathways
Given its potential role in suzuki–miyaura coupling, it may influence pathways involving the formation of carbon-carbon bonds .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Future Directions
Biochemical Analysis
Biochemical Properties
2-bromo-4-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in palladium-catalyzed selective amination reactions . The nature of these interactions often involves the formation of amides and other derivatives, which can influence the activity of the enzymes and proteins involved.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of various signaling molecules and transcription factors, leading to changes in gene expression patterns . Additionally, it can alter metabolic fluxes within the cell, impacting overall cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the flow of metabolites . These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have indicated that it remains stable under specific conditions but may degrade over extended periods, leading to a decrease in its efficacy
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects, including disruptions in normal cellular processes and potential toxicity . Understanding the dosage thresholds is essential for determining its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to participate in reactions that form amides and other derivatives, which can impact the overall metabolic network within the cell . These interactions are crucial for understanding its role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . Understanding these mechanisms is essential for predicting its effects on cellular function and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects
Properties
IUPAC Name |
2-bromo-4-methyl-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2.2C2H2O4/c1-9-4-5-12(11(13)7-9)15-8-10-3-2-6-14-10;2*3-1(4)2(5)6/h4-5,7,10,14-15H,2-3,6,8H2,1H3;2*(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLFEJLEAZNNRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2CCCN2)Br.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.